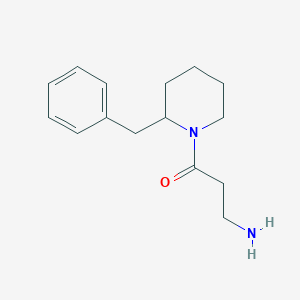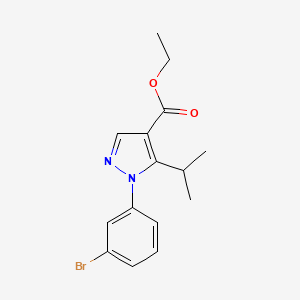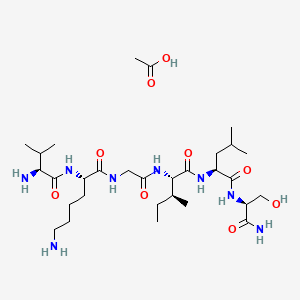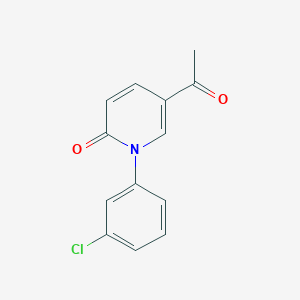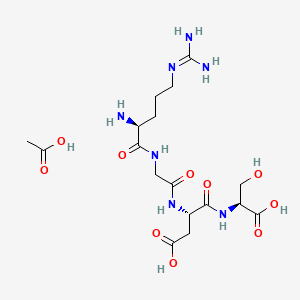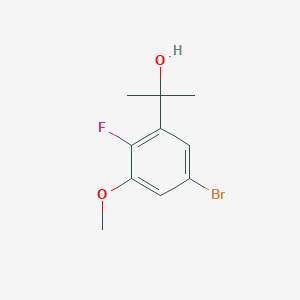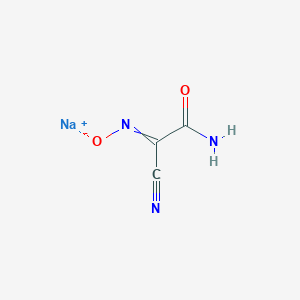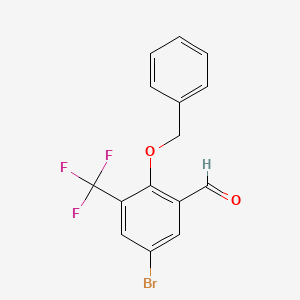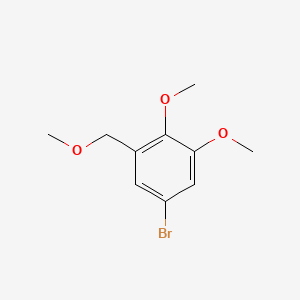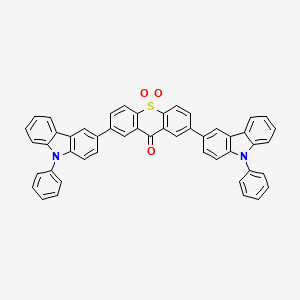
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one is a complex organic compound that belongs to the family of thioxanthone derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The structure of this compound includes a thioxanthone core with two 9-phenylcarbazol-3-yl groups attached at the 2 and 7 positions, and two oxo groups at the 10 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate diaryl sulfides under oxidative conditions.
Introduction of Oxo Groups: The oxo groups at the 10 positions are introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of 9-Phenylcarbazol-3-yl Groups: The final step involves the coupling of 9-phenylcarbazol-3-yl groups to the thioxanthone core. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl and carbazolyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学研究应用
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one has several scientific research applications:
Photocatalysis: The compound is used as a photocatalyst in photopolymerization processes and the 3D printing of photopolymerizable resins under visible light.
Organic Light-Emitting Diodes (OLEDs): It serves as a thermally activated delayed fluorescence (TADF) emitter in solution-processed OLEDs, providing efficient red to orange emissions.
Photoinitiators: The compound acts as a photoinitiator in free-radical polymerization and cationic polymerization processes.
作用机制
The mechanism of action of 10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. The compound can act as a photoredox catalyst, facilitating both oxidative and reductive cycles. It can also participate in energy transfer processes, converting non-radiative triplet excitons to radiative singlet excitons via reverse intersystem crossing (RISC), which is crucial for its application in TADF-based OLEDs .
相似化合物的比较
Similar Compounds
- 2,4-Diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one
- 2,4-Diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one
- 7-Carbazol-9-yl-2,4-diethyl-thioxanthen-9-one
Uniqueness
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one is unique due to its specific structural arrangement, which imparts distinct photophysical properties. Its ability to act as a TADF emitter and photoredox catalyst sets it apart from other thioxanthone derivatives .
属性
分子式 |
C49H30N2O3S |
|---|---|
分子量 |
726.8 g/mol |
IUPAC 名称 |
10,10-dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C49H30N2O3S/c52-49-41-29-33(31-19-23-45-39(27-31)37-15-7-9-17-43(37)50(45)35-11-3-1-4-12-35)21-25-47(41)55(53,54)48-26-22-34(30-42(48)49)32-20-24-46-40(28-32)38-16-8-10-18-44(38)51(46)36-13-5-2-6-14-36/h1-30H |
InChI 键 |
LMIJWQFIEMUKOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5=O)C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




